molecular formula C20H16NO4+ B150637 Worenine CAS No. 38763-29-0

Worenine

Cat. No. B150637
CAS RN: 38763-29-0
M. Wt: 334.3 g/mol
InChI Key: LCXREBMNASQAOC-UHFFFAOYSA-N
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Description

Worenine Description and Cancer Cell Growth Inhibition

Worenine, a natural compound isolated from Coptis chinensis, has been studied for its pharmacological effects against colorectal cancer. Research indicates that worenine can inhibit cancer cell growth, affect colony formation, and alter cell cycle distribution in various cancer cell lines. It does so with fewer side effects compared to traditional chemotherapy. The compound's ability to reverse the Warburg effect, a form of altered glucose metabolism in cancer cells, suggests a potential mechanism of action. Worenine's anticancer effects are linked to its influence on HIF-1α, a regulator of the cellular response to low oxygen levels, which is often overexpressed in tumors and contributes to cancer progression .

Synthesis Analysis

Although the provided data does not include a detailed synthesis analysis of worenine, the studies suggest that its anticancer properties may be synthesized through its interaction with cellular pathways. Specifically, worenine's impact on glycolysis enzymes such as PFK-L, HK2, and PKM2, and its regulation of glucose uptake, consumption, and lactate production, are crucial to its pharmacological effects. The synthesis of worenine's effects can be observed through the modulation of these metabolic pathways, which are essential for cancer cell proliferation and growth .

Molecular Structure Analysis

The molecular structure of worenine plays a significant role in its biological activity. While the exact molecular structure analysis is not provided in the data, the interaction of worenine with HIF-1α suggests that its structure allows it to interfere with the function of this transcription factor. This interference is critical in reversing the Warburg effect and inhibiting the growth of colorectal cancer cells .

Chemical Reactions Analysis

Worenine undergoes various chemical reactions in the body, as evidenced by the metabolites identified in rat biological samples. The main phase I metabolic reactions include dehydrogenization, hydrogenation, hydroxylation, and demethylene reactions. Phase II metabolism involves conjugation reactions such as sulfation and glucuronidation. These reactions result in at least twenty-seven metabolites detectable in rat urine, seven in feces, and three in plasma, indicating extensive metabolism of worenine after ingestion .

Physical and Chemical Properties Analysis

The physical and chemical properties of worenine and its metabolites have been characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis involved pretreatment of biological samples through solid-phase extraction and liquid-liquid extraction procedures. The metabolites were then separated on a reversed-phase C18 column and detected by an MS/MS system. This method allowed for the identification and characterization of worenine metabolites in various biological matrices, providing insight into the compound's biotransformation and disposition in the body .

Scientific Research Applications

1. Cancer Research

Worenine has demonstrated potential in cancer research, particularly in reversing the Warburg effect, a metabolic shift observed in cancer cells. Specifically, worenine targets hypoxia-inducible factor 1-alpha (HIF-1α) to inhibit colorectal cancer cell growth, proliferation, cell cycle progression, and the Warburg effect. This highlights its potential as a therapeutic agent against cancer by altering glucose metabolism and glycolysis in cancer cells (Ji et al., 2021).

2. Dermatological Applications

Worenine has been identified as a promising candidate for the prevention and treatment of solar ultraviolet-induced sunburn. It achieves this by inhibiting the JNK-ATF2/c-jun signaling pathway, thereby reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. This indicates its potential in dermatological applications, particularly in conditions caused or exacerbated by sun exposure (Xiao et al., 2022).

3. Metabolite Characterization

Studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to characterize the metabolites of worenine in rat biological samples. This research provides insights into the metabolism of worenine, including its phase I (e.g., dehydrogenization, hydrogenation) and phase II (e.g., sulfation, glucuronidation) metabolic processes. This is crucial for understanding the drug's pharmacokinetics and its interactions within a biological system (Chen, Huang & Li, 2010).

4. Herbicide Development

Research into the herbicidal activities of berberine analogues, including worenine, has shown promising results. Worenine chloride, in particular, displayed significant herbicidal activities, outperforming conventional herbicides like glyphosate and sulcotrione in certain tests. This suggests potential agricultural applications of worenine as a natural herbicide, providing an alternative to synthetic chemicals (Zhang et al., 2020).

properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXREBMNASQAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Worenine

CAS RN

38763-29-0
Record name Worenine ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WORENINE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
454
Citations
L Ji, W Shen, F Zhang, J Qian, J Jiang, L Weng… - Cellular & Molecular …, 2021 - Springer
… effects and mechanisms of worenine (isolated from … worenine are associated with HIF-1α-modulated glycolysis. This is the first investigation of the in vitro regulatory impact of worenine …
Number of citations: 22 link.springer.com
H Chen, J Huang, J Li - Journal of pharmaceutical and biomedical analysis, 2010 - Elsevier
… the metabolism of worenine comprehensively, this work presents the metabolism of worenine in rat urine, feces and plasma. The present study also involves incubation of worenine with …
Number of citations: 9 www.sciencedirect.com
J Xiao, H Lu, T Ma, X Ni, T Chang, M Liu, N Li… - Frontiers in …, 2022 - frontiersin.org
… worenine as a potential drug candidate for inhibiting sunburn. We determined that worenine … vivo, confirming the role of worenine in inhibiting sunburn. Furthermore, we determined that …
Number of citations: 4 www.frontiersin.org
TR Govindachari, K Nagarajan… - Indian Journal of …, 1971 - repository.ias.ac.in
… and chlorides of VII and worenine suggests that worenine may be 13-methyl-W-coptisine. … that worenine was 13-methylcoptisine (I). He also reported the melting points of worenine …
Number of citations: 1 repository.ias.ac.in
S Zhang, M Wang, C Wang - Separation and purification technology, 2011 - Elsevier
… six alkaloids palmatine, berberine, worenine, epiberberine, coptisine and jatrorrhizine simultaneously by HSCCC from R. coptidis extract. Worenine or jatrorrhizine were the first time …
Number of citations: 41 www.sciencedirect.com
X Zhang, T Zhu, X Bi, S Yang, J Huang… - Pest Management …, 2021 - Wiley Online Library
… Among these 39 analogs, the most active compounds were determined to be worenine … worenine chloride and coptisine chloride were more active than berberine with worenine …
Number of citations: 7 onlinelibrary.wiley.com
Y Ren, Z Wang, C Wu, H Dong, C Gan, L Fan… - Journal of …, 2019 - Elsevier
… Second, the C max of worenine and jatrorrhizine were lower than those of other compounds, which may be due to their low content in the extract. Third, dehydrocorydaline, palmatine, …
Number of citations: 13 www.sciencedirect.com
M Shamma, MJ Hillman, CD Jones - Chemical Reviews, 1969 - ACS Publications
… The quaternary alkaloid worenine presents an interesting problem. It had originally been … corysamine which is a different material from worenine.10’11 It follows that worenine might …
Number of citations: 53 pubs.acs.org
L Liu, ZB Wang, Y Song, J Yang, LJ Wu, BY Yang… - Molecules, 2016 - mdpi.com
… Nevertheless, to the best of our knowledge, little research has addressed the pharmacokinetics of other alkaloids including magnoflorine, worenine, berberrubine from CCY and CF, …
Number of citations: 25 www.mdpi.com
王琰, 吴杰, 向净匀, 李慧敏, 周爽, 王国全… - 中药药理与 …, 2020 - pesquisa.bvsalud.org
Objective: To explore the material basis and mechanism of Huanglian Jiedu Decoction in the treatment of coronavirus disease 2019 (COVID-19), by using network pharmacology and …
Number of citations: 3 pesquisa.bvsalud.org

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